

Shanzhiside Methyl Ester: A Technical Guide to its Discovery, Pharmacology, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Shanzhiside methyl ester	
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An In-depth Whitepaper for Researchers and Drug Development Professionals

Foreword: **Shanzhiside methyl ester**, an iridoid glycoside of significant scientific interest, has emerged from the annals of traditional medicine to become a focal point of modern pharmacological research. This technical guide provides a comprehensive overview of its discovery, history, and key scientific findings, tailored for researchers, scientists, and drug development professionals. We delve into its physicochemical properties, detail experimental protocols for its isolation and analysis, and present its pharmacological activities through clearly structured data and visual pathways.

Discovery and Historical Perspective

Shanzhiside methyl ester was first isolated in 1977 by T.N. Aiyer and his colleagues from the leaves and stems of Mussaenda pubescens. While this marked its initial entry into the scientific literature, the compound has a deeper history rooted in traditional medicine. It is a principal active component of Lamiophlomis rotata (known as "Duyiwei" in Tibetan medicine), a herb with a long history of use in China for its analgesic and hemostatic properties.[1][2][3] It has also been identified in other plant species, including Barleria prionitis and Gardenia jasminoides, highlighting its distribution across different botanical families.[4][5]



Physicochemical Properties

Shanzhiside methyl ester is a white, amorphous powder with the molecular formula C₁₇H₂₆O₁₁. Its structure, elucidated through spectroscopic methods including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, is characterized by an iridoid core linked to a glucose moiety and a methyl ester group.[4]

Property	Value	Reference
Molecular Formula	C17H26O11	[4]
Molecular Weight	406.38 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	120-121°C	[4]
UV (MeOH) λmax	236 nm	[4]
CAS Number	64421-28-9	[1]

Experimental Protocols Extraction and Isolation from Lamiophlomis rotata

The following protocol is a synthesized methodology based on established procedures for the industrial-scale extraction and purification of iridoid glycosides from Lamiophlomis rotata.

Objective: To isolate and purify **Shanzhiside methyl ester** from the dried whole plant of Lamiophlomis rotata.

Materials and Equipment:

- Dried and powdered Lamiophlomis rotata
- 70% Ethanol
- Polyamide resin column
- Macroporous adsorption resin column (e.g., D101)



- Rotary evaporator
- Freeze dryer
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Extraction:
 - Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.
 - Perform reflux extraction for 2 hours. Repeat the extraction process twice.
 - Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- · Chromatographic Purification:
 - Dissolve the crude extract in water and apply it to a pre-conditioned polyamide resin column.
 - Wash the column with deionized water to remove impurities.
 - Elute the iridoid glycoside fraction with 70% ethanol.
 - Concentrate the eluate and apply it to a macroporous adsorption resin column.
 - Wash the column sequentially with water and increasing concentrations of ethanol.
 - Collect the fractions and monitor for the presence of Shanzhiside methyl ester using HPLC.
- Final Purification and Characterization:
 - Pool the fractions rich in Shanzhiside methyl ester and concentrate them.
 - Further purify the concentrated fraction using preparative HPLC.

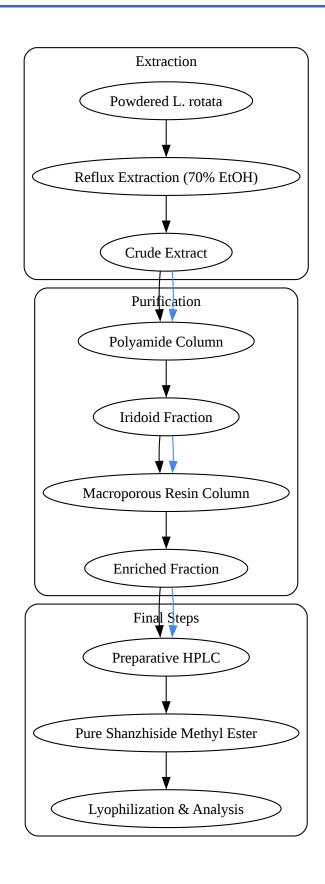
Foundational & Exploratory





- Lyophilize the purified fraction to obtain **Shanzhiside methyl ester** as a white powder.
- Confirm the identity and purity of the compound using analytical HPLC, Mass Spectrometry, and NMR.





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Caption: Workflow for the extraction and isolation of **Shanzhiside methyl ester**.



Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of **Shanzhiside methyl ester** in a sample.

Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
 - o 0-10 min: 10-20% A
 - o 10-25 min: 20-30% A
 - o 25-30 min: 30-10% A
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 236 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C

Procedure:

- Standard Preparation: Prepare a stock solution of Shanzhiside methyl ester standard in methanol and create a series of dilutions to generate a calibration curve.
- Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and filter through a 0.45 μm filter.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.



 Quantification: Identify the Shanzhiside methyl ester peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

Pharmacological Activity and Quantitative Data

Shanzhiside methyl ester exhibits a range of pharmacological activities, with its analgesic and anti-inflammatory effects being the most extensively studied.

Analgesic Activity

Shanzhiside methyl ester has demonstrated significant anti-allodynic effects in models of neuropathic pain.[2]

Parameter	Value	Model	Reference
ED50	40.4 μg	Spinal nerve ligation- induced neuropathic rats (intrathecal administration)	[2]
Maximal Inhibition	49%	Spinal nerve ligation- induced neuropathic rats (intrathecal administration)	[2]

Anti-inflammatory Activity

The anti-inflammatory properties of **Shanzhiside methyl ester** are attributed to its ability to inhibit the production and release of pro-inflammatory mediators.



Mediator Inhibited	IC50 (μM)	Cell/System	Reference
Myeloperoxidase (MPO) release	Not specified	f-MLP-stimulated rat neutrophils	[5]
Elastase release	Not specified	f-MLP-stimulated rat neutrophils	[5]
IL-8 release	Not specified	LPS-induced rat neutrophils	[5]
Leukotriene B4 (LTB4) release	Not specified	LPS-induced rat neutrophils	[5]

Note: Specific IC₅₀ values for anti-inflammatory activities were not consistently available in the reviewed literature. The provided information indicates a concentration-dependent inhibitory effect.

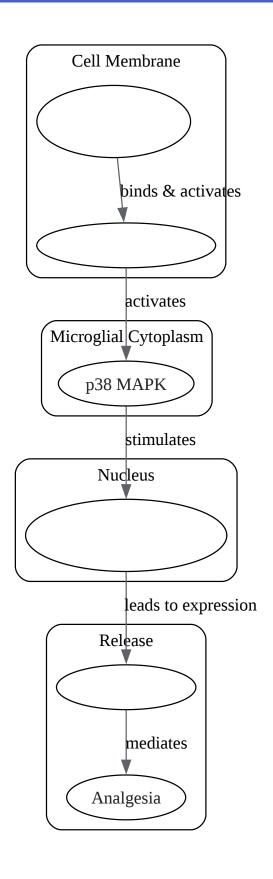
Signaling Pathways

The therapeutic effects of **Shanzhiside methyl ester** are mediated through the modulation of specific intracellular signaling pathways.

GLP-1R Mediated Analgesia in Microglia

Shanzhiside methyl ester acts as a small molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R).[2] Its analgesic effect in neuropathic pain is primarily mediated through the activation of GLP-1R on spinal microglia. This activation triggers a downstream cascade involving the p38 mitogen-activated protein kinase (MAPK), leading to the expression and release of β-endorphin, an endogenous opioid peptide with potent analgesic properties.[2]





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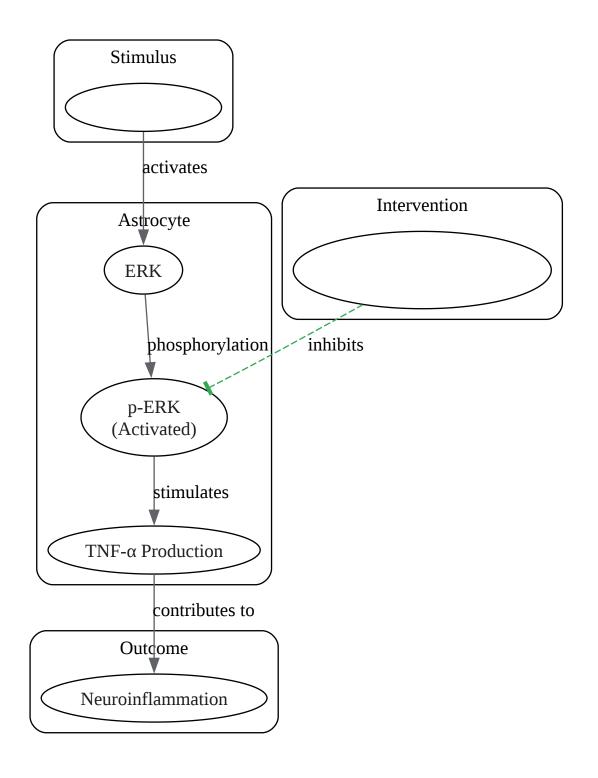
Caption: GLP-1R signaling pathway of Shanzhiside methyl ester in microglia.



Anti-inflammatory Action in Astrocytes

In the context of neuroinflammation associated with neuropathic pain, the acetylated derivative of **Shanzhiside methyl ester**, 8-O-acetyl**shanzhiside methyl ester**, has been shown to inhibit the activation of astrocytes in the spinal cord. This is achieved by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn reduces the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α).





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Caption: Anti-inflammatory pathway of 8-O-acetyl**shanzhiside methyl ester** in astrocytes.

Conclusion and Future Directions







Shanzhiside methyl ester is a promising natural product with well-documented analgesic and anti-inflammatory properties. Its unique mechanism of action, particularly its agonistic activity at the GLP-1 receptor, opens up new avenues for the development of therapeutics for neuropathic pain and other neuro-inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore its pharmacological potential. Future research should focus on elucidating the full spectrum of its biological activities, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and conducting pre-clinical and clinical studies to validate its therapeutic efficacy and safety in humans. The rich history of its use in traditional medicine, coupled with robust modern scientific investigation, positions Shanzhiside methyl ester as a compelling candidate for drug discovery and development.

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